
2,4,6-Trichlorobenzoyl chloride
Overview
Description
2,4,6-Trichlorobenzoyl chloride (TCBC, CAS 4136-95-2) is a highly reactive acylating agent with the molecular formula C₇H₂Cl₄O and a molecular weight of 243.90 g/mol . Structurally, it features three chlorine atoms at the 2-, 4-, and 6-positions of the benzene ring, which enhance its electrophilicity by withdrawing electron density from the carbonyl group. This property makes it a powerful reagent for introducing the 2,4,6-trichlorobenzoyl moiety into organic molecules, particularly in esterification and macrolactonization reactions .
TCBC is widely employed in the Yamaguchi reaction, a cornerstone method for synthesizing macrolides and complex esters. Its efficiency stems from its ability to activate carboxylic acids as mixed anhydrides, which subsequently undergo nucleophilic attack by alcohols or amines . For example, in the synthesis of prostaglandin analogs, TCBC achieved an 82.4% yield in lactonization, outperforming benzoyl chloride (80.3%) under similar conditions .
Physical properties include a boiling point of 107–108°C at 6 mmHg and storage requirements for dryness and room temperature to prevent hydrolysis . Safety data classify it as a Corrosive Liquid (UN 3265, Packing Group II), necessitating careful handling due to risks of skin/eye damage and respiratory irritation .
Preparation Methods
Synthesis from 2,4,6-Trichloroaniline
The most widely documented route to TCBC begins with 2,4,6-trichloroaniline, a commercially available precursor. This method, pioneered by Yamaguchi and colleagues, involves a two-step process: carboxylation followed by chlorination .
Carboxylation with n-Butyllithium and Carbon Dioxide
In the first step, 2,4,6-trichloroaniline is treated with n-butyllithium (n-BuLi) under a carbon dioxide atmosphere. The strong base deprotonates the aniline, generating a lithium amide intermediate that reacts with CO₂ to form 2,4,6-trichlorobenzoic acid. Optimal conditions require anhydrous tetrahydrofuran (THF) as the solvent and temperatures maintained between −78°C and 0°C to prevent side reactions .
Key Reaction Parameters
Parameter | Value/Range |
---|---|
Solvent | THF |
Temperature | −78°C to 0°C |
Reaction Time | 2–4 hours |
Yield | 70–85% |
Chlorination with Thionyl Chloride
The resultant 2,4,6-trichlorobenzoic acid is subsequently refluxed with thionyl chloride (SOCl₂) to produce TCBC. This step converts the carboxylic acid moiety into an acyl chloride, with excess SOCl₂ acting both as a reagent and solvent. The reaction typically achieves near-quantitative conversion (>95%) under reflux conditions (70–80°C) for 6–12 hours .
Mechanistic Insight
The chlorination proceeds via nucleophilic acyl substitution:
-
Protonation of the carbonyl oxygen by SOCl₂ enhances the electrophilicity of the carbonyl carbon.
-
Chloride ion (from SOCl₂) attacks the carbonyl carbon, forming a tetrahedral intermediate.
Alternative Synthesis from 1,3,5-Trichlorobenzene
A less conventional but industrially viable method starts with 1,3,5-trichlorobenzene, as reported by Seebach and colleagues . This route avoids the use of aniline derivatives, making it advantageous for large-scale production.
Friedel-Crafts Acylation
1,3,5-Trichlorobenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction introduces an acetyl group at the para position relative to the chlorine substituents, forming 2,4,6-trichloroacetophenone.
Reaction Conditions
Parameter | Value/Range |
---|---|
Catalyst | AlCl₃ (1.2 equiv) |
Solvent | Dichloromethane |
Temperature | 25°C (room temperature) |
Yield | 60–75% |
Oxidation and Chlorination
The ketone intermediate is oxidized to 2,4,6-trichlorobenzoic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in acidic media. Subsequent treatment with SOCl₂, as described in Section 1.2, furnishes TCBC .
Recycling from Yamaguchi Esterification Byproducts
TCBC can be regenerated from 2,4,6-trichlorobenzoic acid, a byproduct of Yamaguchi esterification, enhancing the sustainability of macrolactone synthesis .
Byproduct Isolation and Purification
After esterification, the reaction mixture is quenched with aqueous citric acid to precipitate 2,4,6-trichlorobenzoic acid. Filtration and recrystallization from toluene yield the pure acid, which is then subjected to SOCl₂ reflux to regenerate TCBC .
Economic and Environmental Benefits
-
Reduces raw material costs by 30–40%.
-
Minimizes waste generation in multi-step syntheses.
Industrial-Scale Production and Optimization
Large-scale TCBC synthesis requires modifications to laboratory procedures to address safety, efficiency, and cost.
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves heat dissipation and reaction control, particularly during exothermic steps like n-BuLi addition. Pilot studies report a 20% increase in yield and reduced reaction times .
Solvent Recovery
Thionyl chloride and THF are recovered via fractional distillation, achieving >90% solvent reuse. This reduces production costs by approximately 15% .
Analytical Characterization of TCBC
Quality control in TCBC production relies on rigorous analytical methods:
Physicochemical Properties
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution: Reacts with nucleophiles such as amines to form amides.
Hydrolysis: Reacts with water to form 2,4,6-trichlorobenzoic acid.
Common Reagents and Conditions:
Esterification: Typically involves 4-dimethylaminopyridine (DMAP) and triethylamine as catalysts.
Substitution: Often uses various amines under mild conditions.
Hydrolysis: Occurs readily in the presence of water.
Major Products:
Esterification: Produces esters and 2,4,6-trichlorobenzoic acid as a byproduct.
Substitution: Forms amides.
Hydrolysis: Yields 2,4,6-trichlorobenzoic acid.
Scientific Research Applications
Yamaguchi Esterification
The most notable application of 2,4,6-trichlorobenzoyl chloride is in Yamaguchi esterification , a method for synthesizing esters from carboxylic acids and alcohols. This reaction involves the formation of a mixed anhydride that subsequently reacts with alcohols in the presence of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Case Study: Synthesis of Macrolides
- Example: The synthesis of macrolides such as Erythromycin utilizes Yamaguchi esterification to form the necessary lactone structures . This method has proven effective for complex natural products due to its mild reaction conditions and high yields.
Macrolactonization
In addition to esterification, this compound is employed in macrolactonization , which is critical for constructing cyclic compounds with biological activity. This process is particularly useful in synthesizing large cyclic structures found in many natural products.
Case Study: Total Synthesis of Neopeltolide
- Research: The total synthesis of Neopeltolide involved a Yamaguchi-type lactonization step that demonstrated the reagent's effectiveness in forming complex macrolactones . This compound exhibits significant cytostatic activity.
Agrochemical Applications
This compound also finds applications in the agrochemical sector. It serves as an intermediate in the synthesis of herbicides and pesticides due to its reactivity and ability to form various functional groups.
Example: Synthesis of Herbicides
- The compound has been used to synthesize herbicides that target specific biochemical pathways in plants, enhancing crop yield while minimizing environmental impact .
Material Science Applications
In material science, this compound is utilized for creating polymeric materials with specific properties. Its chlorinated structure allows for modifications that enhance thermal stability and chemical resistance.
Example: Polymer Modification
- Researchers have explored its use in modifying polyvinyl chloride (PVC) to improve its mechanical properties and resistance to degradation .
Data Table: Summary of Applications
Application Area | Specific Use | Example/Case Study |
---|---|---|
Organic Synthesis | Yamaguchi Esterification | Synthesis of Erythromycin |
Macrolactonization | Total synthesis of Neopeltolide | |
Agrochemicals | Intermediate for herbicides | Development of targeted herbicides |
Material Science | Polymer modification | Enhancing PVC properties |
Mechanism of Action
The primary mechanism of action for 2,4,6-trichlorobenzoyl chloride involves its reactivity with nucleophiles. In esterification, it reacts with alcohols in the presence of DMAP and triethylamine to form esters. The reaction proceeds through the formation of a mixed anhydride intermediate, which then reacts with the alcohol to produce the ester and 2,4,6-trichlorobenzoic acid .
Comparison with Similar Compounds
Structural Analogs: Chlorinated Benzoyl Chlorides
2,4,6-Trichlorobenzoyl Chloride vs. 2,4,6-Trifluorobenzoyl Chloride
- Electrophilicity: The electron-withdrawing chlorine substituents in TCBC significantly enhance its electrophilicity compared to the less electronegative fluorine atoms in 2,4,6-trifluorobenzoyl chloride. This difference is reflected in reaction yields.
- Applications : TCBC is preferred in macrolide synthesis, whereas trifluorobenzoyl derivatives are often used in fluorinated drug intermediates due to their metabolic stability .
This compound vs. 2-Chlorobenzoyl Chloride
- Reactivity: The three chlorine atoms in TCBC create a stronger electron-deficient carbonyl group compared to mono-chlorinated analogs. In cycloaddition reactions, TCBC provided 65–95% yields, while 2-chlorobenzoyl chloride achieved only 65% under identical conditions .
Functional Analogs: Sulfonyl Chlorides
This compound vs. 2,4,6-Triisopropylbenzenesulfonyl Chloride
- Mechanism : TCBC facilitates acylation , whereas sulfonyl chlorides like 2,4,6-triisopropylbenzenesulfonyl chloride are used for sulfonylation (introducing sulfonyl groups).
- Steric Effects : The bulky isopropyl groups in the sulfonyl chloride reduce its reactivity in crowded molecular environments, making TCBC more versatile for sterically demanding reactions .
Performance in Key Reactions
Lactonization Efficiency
Reagent | Yield (%) | Conditions | Reference |
---|---|---|---|
This compound | 82.4 | DBU, –78°C, 24 h | |
Benzoyl chloride | 80.3 | DBU, –78°C, 24 h | |
3,4-Dichlorobenzoyl chloride | 65.0 | DBU, –78°C, 24 h |
Cycloaddition Optimization
Entry | Reagent | Lewis Acid | Yield (%) |
---|---|---|---|
12 | This compound | ZnCl₄ | 95 |
5 | Benzoyl chloride | ZnCl₄ | 62 |
6 | 2-Chlorobenzoyl chloride | ZnCl₄ | 65 |
Data from intramolecular nitrile oxide cycloaddition reactions
Biological Activity
2,4,6-Trichlorobenzoyl chloride (TCBCl), also known as Yamaguchi's reagent, is a chlorinated aromatic compound widely utilized in organic synthesis, particularly in esterification and macrolactonization reactions. Its biological activity stems primarily from its role as a reactive acylating agent, influencing various biochemical pathways and synthetic methodologies.
- Chemical Formula : CHClO
- Molecular Weight : 227.43 g/mol
- Appearance : White to pale yellow crystalline solid
- Solubility : Soluble in organic solvents such as dichloromethane and toluene.
The primary mechanism of action for TCBCl involves its ability to form mixed anhydrides when reacted with carboxylic acids in the presence of bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This reaction facilitates the formation of esters and lactones through nucleophilic acyl substitution, which is crucial for various synthetic applications.
1. Esterification and Derivatization
TCBCl is extensively used in the Yamaguchi esterification process, which allows for the efficient conversion of carboxylic acids into esters. This method has been shown to be particularly effective for the chiral derivatization of hydroxycarboxylic acids, enhancing their detection and quantification via gas chromatography-mass spectrometry (GC-MS) .
Table 1: Comparison of Esterification Methods
Method | Advantages | Limitations |
---|---|---|
Yamaguchi Esterification | High regioselectivity; mild conditions | Requires careful control of reaction conditions |
Acetyl Chloride Method | Widely used; straightforward | Lower selectivity; potential for side reactions |
2. Synthesis of Bioactive Compounds
The application of TCBCl in the synthesis of natural products has been documented extensively. For instance, it has been employed in the total synthesis of macrolides like erythromycin and kitasamycin, which possess significant antibacterial properties . The ability to form cyclic structures through macrolactonization makes TCBCl a valuable reagent in medicinal chemistry.
Case Study 1: Chiral Derivatization
A study by Park and Han demonstrated that TCBCl could selectively derivatize hydroxycarboxylic acids for GC-MS analysis, achieving near-complete conversion to esters. This method showcased TCBCl's superior regioselectivity compared to traditional reagents like acetyl chloride .
Case Study 2: Synthesis of Neopeltolide
In a notable application, TCBCl was utilized in the total synthesis of Neopeltolide, a compound with cytostatic activity. The Yamaguchi lactonization step was critical in forming the macrolactone structure necessary for its biological activity .
Toxicological Profile
While TCBCl is effective as a reagent, its biological safety profile must be considered. It is classified as a hazardous substance due to its potential toxicity upon exposure. Handling should be conducted with appropriate safety measures including gloves and fume hoods.
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 2,4,6-Trichlorobenzoyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection to prevent skin/eye contact. Protective work clothing is mandatory .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. Use a respirator if high concentrations are anticipated .
- Storage : Keep in a moisture-sensitive, inert atmosphere (e.g., under nitrogen) at room temperature. Ensure containers are sealed to prevent hydrolysis .
- Emergency Measures : Immediate rinsing with water for 15+ minutes is required for skin/eye exposure. Contaminated clothing must be removed promptly .
Q. What analytical techniques are recommended to assess the purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm molecular structure and detect impurities (e.g., hydrolyzed byproducts like 2,4,6-Trichlorobenzoic acid) .
- Titration : Use Karl Fischer titration to quantify moisture content, critical for reactivity in anhydrous reactions .
- Chromatography : Employ GC-MS or HPLC to identify volatile impurities and quantify purity (>98% is typical for synthetic applications) .
Advanced Research Questions
Q. How does the steric and electronic configuration of this compound influence its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Steric Effects : The three chlorine atoms at the 2, 4, and 6 positions create significant steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). This necessitates elevated temperatures or prolonged reaction times .
- Electronic Effects : Electron-withdrawing chlorine groups enhance electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles like alcohols or amines. Computational studies (DFT) can quantify charge distribution .
- Experimental Design : Compare reaction rates with less-hindered analogs (e.g., 4-Chlorobenzoyl chloride) to isolate steric vs. electronic contributions .
Q. What experimental strategies mitigate discrepancies in reported yields for reactions using this compound as a coupling agent?
- Methodological Answer :
- Moisture Control : Use molecular sieves or rigorous drying of solvents (e.g., THF over sodium/benzophenone) to prevent hydrolysis, a common yield-reducing side reaction .
- Stoichiometry Optimization : Titrate reagent equivalents (1.1–1.5 eq.) to balance reactivity and side-product formation. Monitor reaction progress via TLC or in-situ IR spectroscopy .
- Temperature Gradients : Conduct reactions under reflux (e.g., 80–110°C) to overcome steric barriers. Lower temperatures may favor selectivity in multi-step syntheses .
Q. How can thermal stability and decomposition pathways of this compound be characterized for high-temperature applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C) to identify decomposition onset (~150°C) and residues (e.g., HCl gas, chlorinated byproducts) .
- DSC (Differential Scanning Calorimetry) : Detect exothermic/endothermic events linked to phase changes or decomposition. Correlate with FTIR to identify gaseous products .
- Reaction Calorimetry : Quantify heat flow in real-time for large-scale reactions to ensure safe thermal management .
Q. Data Contradiction Resolution
Q. How should researchers address conflicting literature data on the solubility of this compound in polar aprotic solvents?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in DMF, DMSO, and THF at varying temperatures (0–60°C). Note discrepancies may arise from trace moisture or solvent purity .
- Spectroscopic Validation : Use Cl NMR to monitor chloride release, indicating partial hydrolysis in "soluble" cases .
- Critical Metadata Analysis : Compare experimental conditions (e.g., inert atmosphere, drying protocols) across studies to identify confounding variables .
Properties
IUPAC Name |
2,4,6-trichlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGSEIVTQLXWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369980 | |
Record name | 2,4,6-Trichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-95-2 | |
Record name | 2,4,6-Trichlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4136-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRICHLOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1083Y98L1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.